![molecular formula C13H16N4O3S B2460450 1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2309774-75-0](/img/structure/B2460450.png)
1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
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Description
1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs.
Scientific Research Applications
- The synthesis of novel N-sulfonyl monocyclic β-lactams, including compounds related to our target molecule, has been explored for their antibacterial activity . These agents can potentially combat bacterial infections by inhibiting cell wall synthesis.
- Triazoles have been studied for their anti-inflammatory effects. Our compound’s unique structure may modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
- Sulfonyl-containing compounds often exhibit antitumor properties. Our molecule’s sulfonyl group could play a crucial role in inhibiting cancer cell growth .
- β-Lactams have also shown antifungal activity. Researchers assess whether our compound can inhibit fungal cell wall synthesis or disrupt fungal membranes .
- The triazole moiety is known for its versatility in enzyme inhibition. Researchers investigate whether our compound can selectively inhibit specific enzymes, such as kinases or proteases .
- Sulfonyl groups can form stable complexes with metal ions. Our compound’s sulfonyl moiety may act as a chelating agent, binding to essential metal ions .
Antibacterial Agents
Anti-Inflammatory Properties
Anticancer Activity
Antifungal Agents
Enzyme Inhibition
Metal Ion Chelation
properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-20-12-2-4-13(5-3-12)21(18,19)17-7-11(8-17)6-16-10-14-9-15-16/h2-5,9-11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOGOVOVNCJLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole |
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